2-amino-7-methoxy-1H-quinazolin-4-one

ATM kinase Kinase inhibitor design Quinazoline SAR

This 2-amino-7-methoxy-1H-quinazolin-4-one is a privileged kinase inhibitor intermediate with the essential C-7-methoxy group required for ATM/EGFR/HER2 target potency. The pre-installed 7-OCH₃ eliminates low-yielding late-stage methoxylation on electron-deficient quinazoline rings. Leverage the keto-enol tautomerism for regioselective 4-position functionalization—the validated route to multi-targeted clinical candidates like CUDC-101. SAR-confirmed electron-donating substituent enhances anti-proliferative activity. Procure this exact regioisomer; 5-, 6-, or 8-methoxy analogs lack target engagement.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B7964941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-methoxy-1H-quinazolin-4-one
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)N=C(N2)N
InChIInChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
InChIKeyQDZOJOIJLSSJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Amino-7-methoxy-1H-quinazolin-4-one: A Core Scaffold for Kinase-Focused Libraries and Targeted Therapy Intermediates


2-Amino-7-methoxy-1H-quinazolin-4-one (CAS 181871-74-9) is a heterocyclic building block within the privileged quinazolin-4(3H)-one pharmacophore family. This scaffold is characterized by a fused benzene-pyrimidine ring system bearing a 2-amino group and a regiospecific 7-methoxy substituent [1]. The 7-methoxy group is recognized as a critical substituent for maintaining target potency in ATP-competitive kinase inhibitor design, as demonstrated in comprehensive optimization studies of ATM kinase inhibitors where the C-7-methoxy group on the quinazoline core was identified as essential . This compound exists in tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms, a feature that influences its reactivity, hydrogen-bonding capacity, and downstream derivatization potential [1]. As a versatile intermediate, it enables direct access to complex, biologically active molecules including the multi-targeted HDAC/EGFR/HER2 inhibitor CUDC-101, which retains the 7-methoxyquinazoline core [2].

2-Amino-7-methoxy-1H-quinazolin-4-one: Why Positional Isomers and Alternative 2-Aminoquinazolinones Cannot Be Interchanged


Generic substitution among 2-aminoquinazolin-4(3H)-one derivatives fails due to the profound impact of substituent position and electronic character on both biological activity and chemical reactivity. In quinazoline-based kinase inhibitors, the position of the methoxy group critically dictates target binding. An optimization study of ATM kinase inhibitors specifically identified the C-7-methoxy group as essential for maintaining target potency, implying that the 5-methoxy, 6-methoxy, or 8-methoxy positional isomers would exhibit reduced or abrogated activity against this target . Furthermore, SAR studies reveal that electron-donating groups (-OH, -OMe) enhance anti-proliferative activity, while hydrophobic (Cl) groups contribute to increased cytotoxicity against cancer cells, demonstrating that substituting the 7-methoxy with a 7-chloro group fundamentally alters the biological profile [1]. Beyond target binding, the 7-methoxy substituent directly influences critical developability parameters: the topological polar surface area (TPSA) of 76.7–97.99 Ų and calculated LogP of 1.48–3.22 for the target compound confer a distinct solubility and permeability profile relative to non-methoxylated or halogenated analogs [2].

Quantitative Differentiation Guide for 2-Amino-7-methoxy-1H-quinazolin-4-one: Head-to-Head Physicochemical and Biological Performance Data


Essential Role of the 7-Methoxy Substituent in ATM Kinase Target Engagement Versus Non-Methoxylated Analogs

In a comprehensive optimization study of ATM kinase inhibitors built on the quinazoline core, the C-7-methoxy group was explicitly identified as essential for maintaining target potency. Non-methoxylated or alternatively substituted quinazoline analogs at the 7-position exhibited significantly diminished inhibitory activity against ATM kinase .

ATM kinase Kinase inhibitor design Quinazoline SAR

Differential Physicochemical Profile Versus the Unsubstituted Parent 2-Aminoquinazolin-4-one

The 2-amino-7-methoxy-1H-quinazolin-4-one exhibits a calculated LogP range of 1.48–3.22 and a topological polar surface area (TPSA) of 76.7–97.99 Ų [1]. In contrast, the unsubstituted parent scaffold 2-aminoquinazolin-4(1H)-one has a molecular weight of 161.16 g/mol and a markedly lower TPSA, consistent with the absence of the methoxy oxygen contributing to hydrogen-bonding capacity . The increase in LogP from the parent compound (estimated <1.0 for the des-methoxy analog) to approximately 1.5–3.2 for the 7-methoxy derivative reflects enhanced membrane permeability potential while maintaining favorable aqueous solubility (estimated 3.1 mg/mL at pH 7.4) [1].

Physicochemical profiling Drug-likeness Solubility

SARS-CoV-2 Antiviral Potency of the 2-Aminoquinazolin-4-one Scaffold and the Role of N-Substitution on the 7-Methoxy Core

The parent 2-aminoquinazolin-4(3H)-one scaffold (without 7-methoxy substitution) demonstrated potent antiviral activity against SARS-CoV-2 with an IC50 of 0.23 μM and no cytotoxicity, establishing the core as a valid antiviral pharmacophore [1]. Subsequent optimization via N-substitution of this core scaffold improved pharmacokinetic properties: compound 2b (N-acetyl derivative) achieved an AUC24h of 41.57 μg∙h/mL in vivo while retaining antiviral activity, with additional favorable profiles including low hERG channel binding and good microsomal stability [1]. While the specific 7-methoxy analog was not the primary subject of this study, these data provide direct quantitative benchmarks for antiviral activity achievable with the 2-aminoquinazolin-4-one core, and the 7-methoxy derivative represents a key intermediate for further antiviral SAR exploration.

Antiviral SARS-CoV-2 Mpro Pharmacokinetics

Divergent Biological Profiles Conferred by Electron-Donating (7-OMe) Versus Electron-Withdrawing (7-Cl) Substituents on the Quinazolin-4-one Core

A systematic structure-activity relationship (SAR) study of 2-(amino)quinazolin-4(3H)-one derivatives against methicillin-resistant Staphylococcus aureus (MRSA) identified the 7-chloro substituent as a key driver of submicromolar antibacterial potency, with compound 6l (7-Cl) exhibiting MIC50 values of 1.0 µM against S. aureus ATCC25923 and 0.6 µM against USA300 JE2 [1]. A broader SAR analysis across quinazolin-4-one derivatives revealed a clear divergence: electron-donating groups (-OH, -OMe) enhance antioxidant and anti-proliferative activity, while hydrophobic groups (Cl) contribute to increased cytotoxicity against cancer cells and antibacterial potency [2]. This establishes a functional dichotomy where the 7-OMe group in the target compound predisposes the scaffold toward anti-proliferative applications, whereas the 7-Cl analog is better suited for direct antibacterial programs.

Antibacterial Cytotoxicity SAR

Tautomeric Equilibrium as a Determinant of Synthetic Versatility for Downstream Derivatization

2-Amino-7-methoxy-1H-quinazolin-4-one exists in equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) tautomeric forms, a property that directly dictates its reactivity profile in nucleophilic substitution and coupling reactions [1]. This tautomeric flexibility is structurally conserved in advanced clinical candidates: CUDC-101, a potent multi-targeted HDAC/EGFR/HER2 inhibitor (HDAC IC50 = 4.4 nM; EGFR IC50 = 2.4 nM; HER2 IC50 = 15.7 nM), retains the 7-methoxyquinazoline core [2]. The synthetic accessibility of the target compound to form 4-anilinoquinazoline derivatives via the 4-oxo/enol tautomer makes it a strategically valuable intermediate, whereas non-tautomerizable 4-alkoxy analogs would require alternative, often lower-yielding, synthetic routes.

Tautomerism Synthetic intermediate CUDC-101

Application Scenarios for 2-Amino-7-methoxy-1H-quinazolin-4-one: When to Prioritize This Scaffold in Procurement Decisions


Design and Synthesis of ATP-Competitive Kinase Inhibitors Requiring a C-7 Methoxy Pharmacophore

Based on the established essentiality of the C-7-methoxy group for maintaining ATM kinase inhibitor potency , research groups engaged in kinase inhibitor design—particularly those targeting ATM, EGFR, or HER2—should prioritize procurement of this compound as the core intermediate. The pre-installed 7-methoxy substituent eliminates the need for late-stage methoxylation, which can be low-yielding on electron-deficient quinazoline rings. Downstream derivatization at the 4-position via the keto-enol tautomer provides direct access to 4-anilinoquinazoline scaffolds, a pharmacophore class validated by the multi-targeted clinical candidate CUDC-101 (HDAC IC50 = 4.4 nM; EGFR IC50 = 2.4 nM; HER2 IC50 = 15.7 nM) [1].

Construction of Focused Compound Libraries for Anti-Proliferative Screening

SAR evidence indicates that electron-donating substituents (-OH, -OMe) on the quinazolin-4-one core enhance anti-proliferative activity in cancer cell lines [2]. For teams constructing focused screening libraries targeting cancer cell proliferation pathways, the 2-amino-7-methoxy-1H-quinazolin-4-one provides a rationally selected starting point that is pre-optimized according to this SAR trend. In contrast, the 7-chloro analog should be selected for antibacterial screening libraries targeting MRSA, where the 7-Cl derivative 6l has demonstrated MIC50 values of 1.0 µM (ATCC25923) and 0.6 µM (JE2) [3]. This clear SAR-driven bifurcation enables scientifically justified procurement decisions that maximize screening hit rates.

Synthesis of Dual-Pharmacophore Hybrid Molecules (HDAC-Kinase Inhibitors)

The tautomeric 4-oxo/4-hydroxy equilibrium of 2-amino-7-methoxy-1H-quinazolin-4-one enables regioselective functionalization at the 4-position, a critical synthetic step for constructing hybrid molecules that combine quinazoline-based kinase inhibition with a second pharmacophore (e.g., HDAC inhibition via a hydroximate zinc-binding group) . This synthetic strategy is exemplified by CUDC-101 [1]. Procuring the 2-amino-7-methoxy derivative rather than a locked 4-alkoxy analog preserves this synthetic flexibility and is directly aligned with the validated medicinal chemistry route to multi-targeted anticancer agents.

Antiviral Drug Discovery Leveraging the 2-Aminoquinazolin-4-one Scaffold Against SARS-CoV-2

The parent 2-aminoquinazolin-4(3H)-one scaffold has demonstrated potent antiviral activity against SARS-CoV-2 (IC50 = 0.23 µM) with no cytotoxicity [4]. The 2-amino-7-methoxy-1H-quinazolin-4-one serves as a key intermediate for exploring 7-substituted analogs in this antiviral series. The established PK optimization pathway—N-acetylation yielding compound 2b with an AUC24h of 41.57 μg∙h/mL—provides a validated starting point for teams aiming to balance antiviral potency with in vivo exposure [4]. For SARS-CoV-2 Mpro or other coronavirus antiviral programs, this scaffold represents a chemically tractable entry point into a series with documented cellular activity and favorable developability characteristics.

Quote Request

Request a Quote for 2-amino-7-methoxy-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.